Oleoyl sarcosine

描述

Oleoyl sarcosine is a N-acyl-amino acid.

作用机制

Target of Action

This compound is a derivative of sarcosine, an amino acid that plays a role in various biological processes

Mode of Action

The exact mode of action of Oleoyl sarcosine is not well-documented. As a derivative of sarcosine, it may interact with its targets in a similar manner. The presence of the oleoyl group could modify these interactions, leading to different effects . More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Given its structural similarity to sarcosine, it may influence pathways involving this amino acid . .

Pharmacokinetics

Its bioavailability, or the extent and rate at which it reaches its site of action, is also unknown

Result of Action

As a derivative of sarcosine, it may have similar effects, but the presence of the oleoyl group could result in different outcomes . More research is needed to elucidate these effects.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-(N-Methyloleamido)acetic acid are not well-understood. It is possible that this compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

生物活性

Oleoyl sarcosine, a fatty acyl derivative of sarcosine, has garnered attention in various fields including biochemistry, toxicology, and cosmetic science. This compound exhibits a range of biological activities that impact its application in cosmetics, pharmaceuticals, and industrial uses. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and highlighting its safety profile, mechanisms of action, and potential applications.

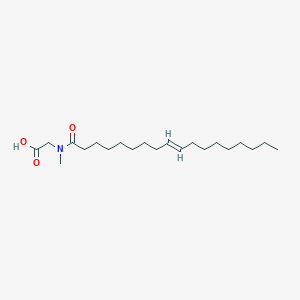

This compound is characterized by the presence of an oleic acid moiety linked to a sarcosine molecule. This structure enhances its solubility and alters its interaction with biological membranes compared to its parent fatty acid. The modifications contribute to its functionality as a surfactant and emulsifier in cosmetic formulations.

Biological Activity

1. Inhibition of Glycine Transporters

Research indicates that this compound exhibits significant inhibitory effects on glycine transporters, particularly GlyT2. A study demonstrated that this compound inhibited glycine transport with an IC value of 340 nM, showcasing a potency that is 15-fold greater than other lipid inhibitors . This inhibition is crucial for understanding how this compound may affect neurotransmission and synaptic plasticity.

2. Cytotoxicity and Safety Profile

This compound has been evaluated for its cytotoxic effects in various studies. While it demonstrated cytotoxicity to certain cell lines (e.g., Chinese hamster ovary cells), it was not found to be mutagenic . The compound has a low oral toxicity profile, with an LD greater than 5000 mg/kg in rats . Furthermore, it has been deemed safe for use in cosmetic products at concentrations up to 5% .

This compound's biological activity can be attributed to several mechanisms:

- Interaction with GlyT2 : The compound binds to specific sites on glycine transporters, leading to decreased glycine uptake, which may influence neuronal excitability and signaling pathways.

- Enhanced Skin Penetration : As an acyl sarcosine, this compound can enhance the permeability of other compounds through the skin barrier due to its surfactant properties .

Applications

1. Cosmetic Industry

This compound is widely used in cosmetic formulations as a surfactant and conditioning agent. Its ability to improve skin feel and enhance the delivery of active ingredients makes it valuable in products such as lotions and creams.

2. Industrial Uses

In addition to cosmetic applications, this compound serves as a corrosion inhibitor in various industrial settings. Laboratory studies have shown it to be effective as a rust inhibitor when used in oil solutions .

Case Study 1: Safety Assessment in Cosmetics

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that this compound is non-irritating and non-sensitizing at typical concentrations used in cosmetic products. It was noted that while the compound can enhance the absorption of other ingredients, caution is advised when formulating products containing potentially harmful substances .

Case Study 2: Neuropharmacological Implications

In neuropharmacological research, the inhibition of glycine transport by this compound suggests potential therapeutic applications for conditions involving dysregulated glycine signaling. Further studies are warranted to explore its efficacy in treating neurological disorders.

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | Oleic acid + Sarcosine |

| IC (GlyT2 Inhibition) | 340 nM |

| LD | >5000 mg/kg (oral) |

| Cytotoxicity | Cytotoxic to certain cell lines; non-mutagenic |

| Cosmetic Use Concentration | Safe up to 5% |

| Industrial Use | Effective rust inhibitor |

科学研究应用

Applications in Cosmetics

Oleoyl sarcosine is widely utilized in the cosmetic industry due to its multifunctional properties:

- Surfactant : It acts as a cleansing agent in various personal care products.

- Hair Conditioning : It improves the texture and manageability of hair in shampoos and conditioners.

- Thickening Agent : this compound can enhance the viscosity of surfactant solutions, improving product stability .

Table 1: Cosmetic Applications of this compound

| Application Type | Description | Concentration Used |

|---|---|---|

| Surfactant | Cleansing agent in shampoos and body washes | 0.5% - 5% |

| Hair Conditioner | Enhances hair feel and manageability | 1% - 3% |

| Thickening Agent | Increases viscosity of formulations | 0.5% - 2% |

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promise as a penetration enhancer for transdermal drug delivery systems. Studies indicate that it can significantly increase the permeability of drugs through the skin by modifying the stratum corneum's lipid structure .

Case Study: Transdermal Delivery Enhancement

A study demonstrated that incorporating this compound into drug formulations improved the transdermal flux of fluorescein by up to 47-fold when combined with ethanol as a solvent . This finding highlights its potential for enhancing the efficacy of topical medications.

Industrial Applications

This compound is employed in various industrial applications:

- Corrosion Inhibitor : It serves as an effective rust inhibitor in oil-based solutions, such as gasoline and mineral oil .

- Metalworking Fluids : Its lubricating properties make it suitable for use in metalworking fluids, enhancing tool life and surface finish.

- Textile Treatment : this compound is used in textile processing to improve fabric feel and dye uptake.

Table 2: Industrial Applications of this compound

| Application Type | Industry | Description |

|---|---|---|

| Corrosion Inhibitor | Automotive | Prevents rust formation on metal surfaces |

| Metalworking Fluids | Manufacturing | Reduces friction during machining processes |

| Textile Treatment | Textile Industry | Enhances dye penetration and fabric feel |

属性

CAS 编号 |

110-25-8 |

|---|---|

分子式 |

C21H39NO3 |

分子量 |

353.5 g/mol |

IUPAC 名称 |

2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+ |

InChI 键 |

DIOYAVUHUXAUPX-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

Key on ui other cas no. |

16693-85-9 110-25-8 |

物理描述 |

Liquid |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。